

# Cariprazine Demonstrates Superior Efficacy Over Risperidone in Treating Negative Symptoms of Schizophrenia

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## Compound of Interest

Compound Name: Cariprazine

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A head-to-head clinical trial has shown that **cariprazine** is more effective than risperidone in reducing the persistent negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) factor score for negative symptoms (PANSS-FSNS).[1][2][3] This finding is significant for a patient population where effective treatments for negative symptoms—such as blunted affect, social withdrawal, and lack of motivation—remain a critical unmet need.[2][4]

A large-scale, 26-week, randomized, double-blind, phase 3b trial provided the primary evidence for this comparison.[1][2] The study revealed that patients treated with **cariprazine** experienced a statistically significant greater reduction in their PANSS-FSNS scores from baseline compared to those treated with risperidone.[2][5] The superior effect of **cariprazine** became apparent after 14 weeks of treatment and continued to increase until the end of the 26-week study.[1][6]

Post-hoc analyses of the trial data further substantiated these findings, showing that **cariprazine** was significantly more effective than risperidone across various PANSS-derived negative symptom factor models.[3][7][8][9] Notably, the improvements in negative symptoms with **cariprazine** were not found to be secondary to changes in positive, depressive, or extrapyramidal symptoms, suggesting a direct effect on primary negative symptoms.[7][10]

## Quantitative Efficacy on PANSS Factor Score for Negative Symptoms

The primary endpoint of the key comparative trial was the change from baseline in the PANSS-FSNS at week 26. The results, summarized in the table below, indicate a clear advantage for **cariprazine**.

Efficacy Measure	Cariprazine (4.5 mg/day)	Risperidone (4.0 mg/day)	Statistical Significance
Baseline PANSS-FSNS (mean, SD)	27.7 (2.6)	27.5 (2.4)	N/A
Change from Baseline at Week 26 (LSM, SE)	-8.90 (0.3)	-7.44 (0.4)	p=0.0022
LSM Difference (95% CI)	-1.46 (-2.39 to -0.53)	N/A	N/A
Effect Size	0.31	N/A	N/A

Data from the pivotal phase 3b trial.[\[1\]](#)[\[2\]](#)[\[5\]](#)  
[\[11\]](#) PANSS-FSNS = Positive and Negative Syndrome Scale factor score for negative symptoms;  
LSM = Least Squares Mean; SE = Standard Error; CI = Confidence Interval; SD = Standard Deviation.

## Experimental Protocols

The central evidence is derived from a multinational, randomized, double-blind, active-controlled phase 3b clinical trial (NCT01104766).[\[1\]](#)[\[2\]](#)

**Study Population:** The trial enrolled 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least two years.[1][2] A key inclusion criterion was the presence of stable, persistent (>6 months), and predominant negative symptoms.[2][6] To ensure that the observed effects were on primary negative symptoms, patients with well-controlled positive symptoms (PANSS factor score for positive symptoms  $\leq 19$ ) and minimal depressive or extrapyramidal symptoms were selected.[1][5]

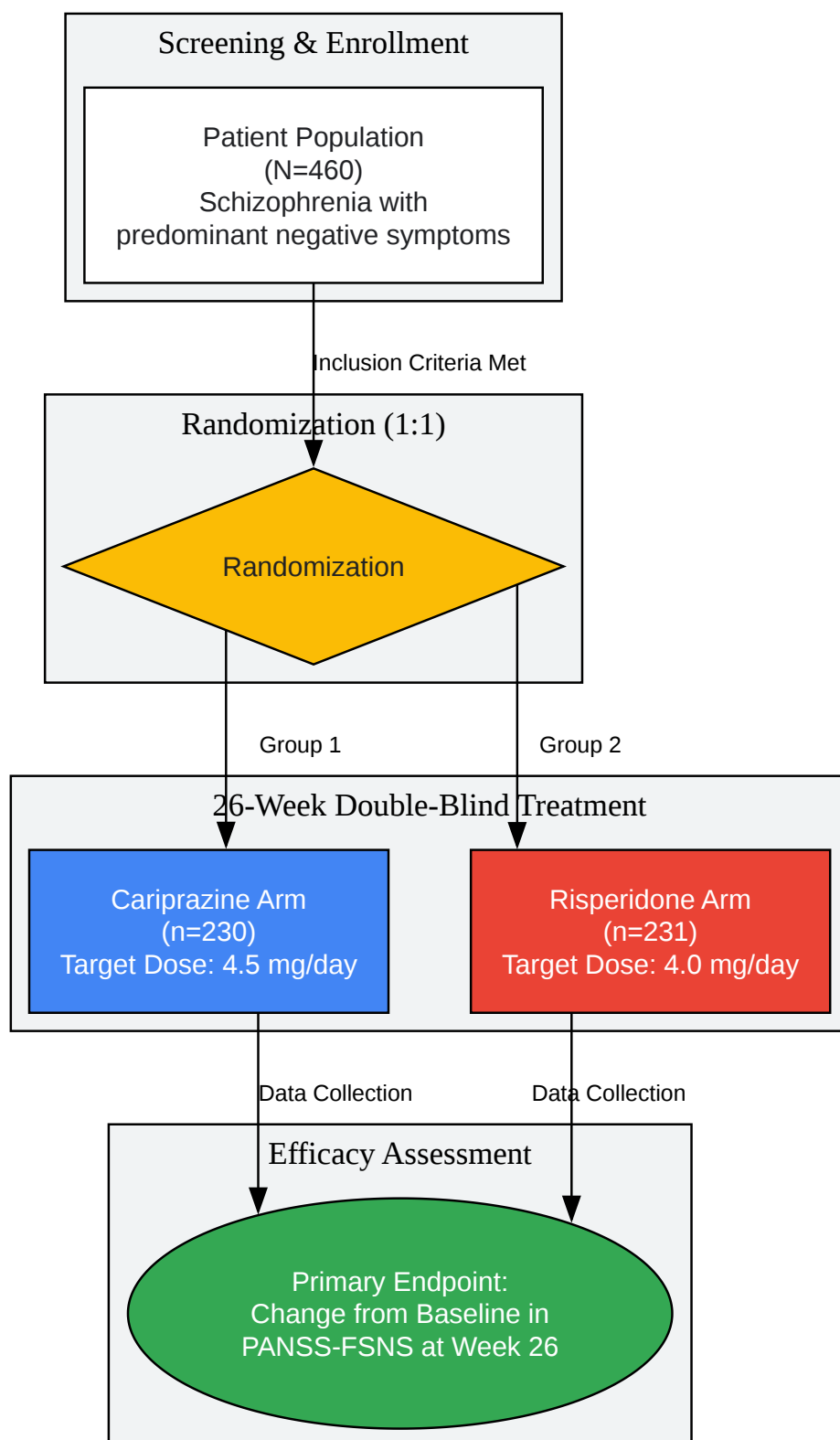
**Treatment Regimen:** Patients were randomly assigned in a 1:1 ratio to receive either **cariprazine** or risperidone for 26 weeks.[2] Following a 2-week washout period from previous medications, treatment was initiated and titrated to a target dose of 4.5 mg/day for **cariprazine** and 4.0 mg/day for risperidone.[2][5] The mean daily doses administered were 4.2 mg for **cariprazine** and 3.8 mg for risperidone.[5][10]

**Efficacy Assessment:** The primary outcome measure was the change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS), which is a validated scale for assessing negative symptoms.[2][3] Secondary efficacy measures included the Personal and Social Performance (PSP) scale to evaluate functional improvement.[1][5][6] Efficacy assessments were conducted at scheduled intervals throughout the 26-week trial.[5]

**Statistical Analysis:** The primary efficacy analysis was performed on a modified intention-to-treat population using a mixed-effects model for repeated measures (MMRM).[2][3][7][8][9][11]

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the pivotal clinical trial comparing **cariprazine** and risperidone.



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Caption: Workflow of the randomized controlled trial comparing **cariprazine** and risperidone.

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